molecular formula C3H5ClN4 B1280919 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole CAS No. 55408-14-5

5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole

Cat. No.: B1280919
CAS No.: 55408-14-5
M. Wt: 132.55 g/mol
InChI Key: YGFXNNJIVZUYCL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tetrazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the tetrazole ring or the substituents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of tetrazole N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced tetrazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect biological activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. The presence of both chloromethyl and methyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-2-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFXNNJIVZUYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480378
Record name 5-chloromethyl-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55408-14-5
Record name 5-chloromethyl-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-chloromethyl-1H-tetrazole (300 mg, 2.53 mmol) prepared the above a was dissolved in DMF (10 ml), therein K2CO3 (455 mg, 3.29 mmol) was added. Thereafter, therein MeI (0.16 ml, 2.53 mmol) was slowly added dropwise for 4 hours at room temperature, the reaction mixture was stirred at room temperature. After the said reaction was completed, water (30 ml) was added to the reaction mixture. The reaction mixture was extracted with ether (50 μl), thereafter the organic layer was washed with saturated brine solution, dried over anhydrous MgSO4, and concentrated. The residue was purified by silcagel column chromatography (developing solvent-n-hexane:ethyl acetate=4:1) to give 5-chloromethyl-1-methyl-1H-tetrazole (88.1 mg, 26%) and 5-chloromethyl-2-methyl-2H-tetrazole (184.2 mg, yield: 55%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
455 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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